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molecular formula C11H12O2 B2933526 4-Cyclopropyl-2-methylbenzoic acid CAS No. 909698-10-8

4-Cyclopropyl-2-methylbenzoic acid

Cat. No. B2933526
M. Wt: 176.215
InChI Key: HMTLOHPHMSYDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312233B2

Procedure details

A solution of lithium hydroxide (90 mg, 1.97 mmol) in H2O (1 mL) was added in one portion to a stirred solution of methyl 4-cyclopropyl-2-methylbenzoate (125 mg, 0.66 mmol) in THF (2 mL) and MeOH (2 mL). The mixture was stirred at room temperature for 30 min then at 50° C. for 2 hours. A further aliquot of lithium hydroxide (90 mg) in H2O (1 mL) and MeOH (1 mL) was added, and the mixture was stirred at 50° C. overnight. The organics were removed under vacuum and H2O (20 mL) was added. The mixture was adjusted to pH 4-5 by the use of 1N HCl (a precipitate emerges) and then extracted with EtOAc (2×20 mL). The combined organic extracts were dried (Na2SO4), filtered and the filtrate concentrated under vacuum to give the product (110 mg, 95%) as a solid. 1H NMR (CDCl3; 400 MHz) δ 7.98 (1H, d), 6.96-6.92 (2H, m), 2.63 (3H, s), 1.94-1.87 (1H, m), 1.07-1.01 (2H, m), 0.80-0.76 (2H, m).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH:3]1([C:6]2[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[C:8]([CH3:16])[CH:7]=2)[CH2:5][CH2:4]1>O.C1COCC1.CO>[CH:3]1([C:6]2[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[C:8]([CH3:16])[CH:7]=2)[CH2:4][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
125 mg
Type
reactant
Smiles
C1(CC1)C1=CC(=C(C(=O)OC)C=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organics were removed under vacuum and H2O (20 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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